tert-Butyl methyl(2-oxoethyl)phosphinate
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Overview
Description
tert-Butyl methyl(2-oxoethyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a tert-butyl and a methyl(2-oxoethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(2-oxoethyl)phosphinate typically involves the reaction of tert-butyl phosphine with methyl(2-oxoethyl) chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(2-oxoethyl)phosphinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions where the phosphinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield tert-butyl methyl(2-oxoethyl)phosphine oxide .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl methyl(2-oxoethyl)phosphinate is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in various catalytic processes .
Biology
In biological research, this compound is studied for its potential as a bioisostere, which can mimic the behavior of other biologically active molecules. This makes it a valuable tool in drug design and development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals that target specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl methyl(2-oxoethyl)phosphinate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphinate group can form strong bonds with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent proteins . Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in complex biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl methyl(2-oxoethyl)phosphinate include:
- tert-Butyl methyl(2-oxoethyl)carbamate
- tert-Butyl (2-ethoxy-2-oxoethyl)glycinate
- tert-Butyl 2-(2-methoxy(methyl)amino-2-oxoethyl)-1-piperidinecarboxylate
Uniqueness
What sets this compound apart from these similar compounds is its phosphinate group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where strong metal-ligand interactions and versatile reactivity are required .
Properties
CAS No. |
63135-99-9 |
---|---|
Molecular Formula |
C7H15O3P |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxy]phosphoryl]acetaldehyde |
InChI |
InChI=1S/C7H15O3P/c1-7(2,3)10-11(4,9)6-5-8/h5H,6H2,1-4H3 |
InChI Key |
VHCRNWJADIDMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OP(=O)(C)CC=O |
Origin of Product |
United States |
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